

Mass Spectrometry Showdown: 5-Methyloxazole vs. 4,5-Dimethyloxazole Fragmentation Analysis

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Compound of Interest

Compound Name: 5-Methyloxazole

Cat. No.: B009148

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For researchers, scientists, and drug development professionals, understanding the fragmentation patterns of heterocyclic compounds is crucial for structural elucidation and impurity profiling. This guide provides a comparative analysis of the electron ionization mass spectrometry (EI-MS) data for **5-methyloxazole** and a structurally related alternative, 4,5-dimethyloxazole, supported by experimental data and detailed protocols.

Unveiling Molecular Fingerprints: A Head-to-Head Comparison

The mass spectra of **5-methyloxazole** and 4,5-dimethyloxazole, both obtained under standard electron ionization (EI) conditions, reveal distinct fragmentation pathways that serve as unique molecular identifiers. While both molecules share the oxazole core, the position and number of methyl substituents significantly influence the stability of the resulting fragment ions.

Below is a summary of the key mass-to-charge ratios (m/z) and their relative intensities for the major fragments observed for each compound.

5-Methyloxazole (Molecular Weight: 83.09 g/mol)	4,5-Dimethyloxazole (Molecular Weight: 97.12 g/mol)
m/z	Relative Intensity (%)
83	100
55	~50
43	~40
42	~35
28	~20

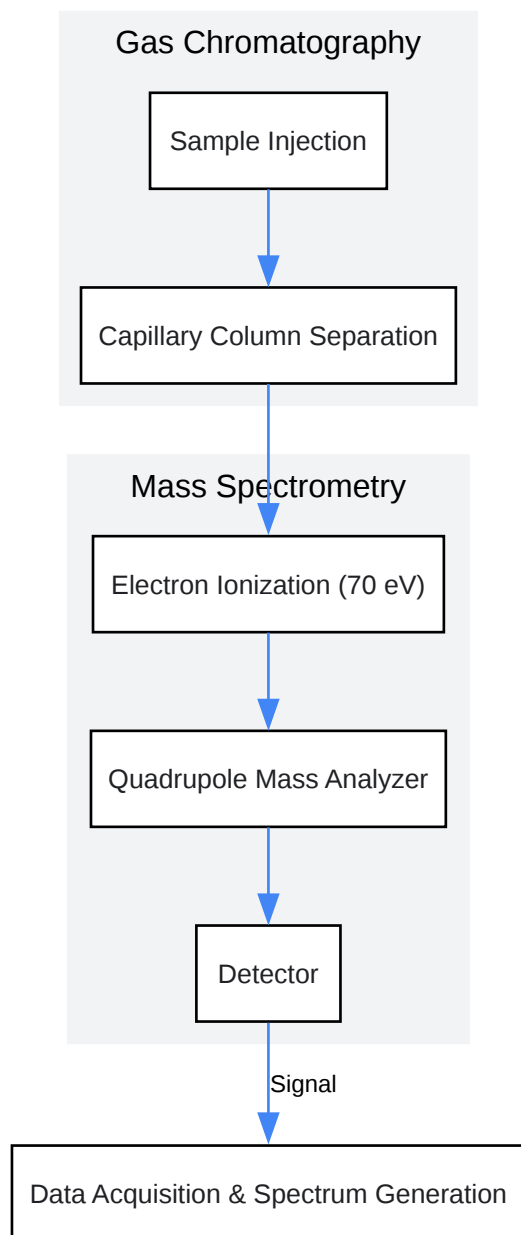
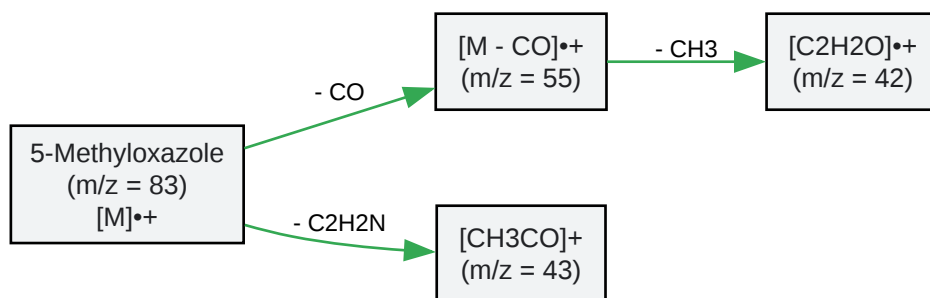
Data for **5-Methyloxazole** and 4,5-Dimethyloxazole was sourced from the NIST Mass Spectrometry Data Center.

Deciphering the Fragmentation Pathways

The fragmentation of these oxazole derivatives under electron ionization is primarily driven by the initial loss of an electron to form a molecular ion ($[M]^{\bullet+}$), followed by cleavage of the heterocyclic ring and loss of stable neutral molecules.

The Fragmentation Cascade of 5-Methyloxazole

The mass spectrum of **5-methyloxazole** is characterized by a prominent molecular ion peak at m/z 83, which is also the base peak. A significant fragment is observed at m/z 55, corresponding to the loss of a neutral carbon monoxide (CO) molecule. The peak at m/z 43 is attributed to the formation of the stable acetyl cation ($[CH_3CO]^+$).



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